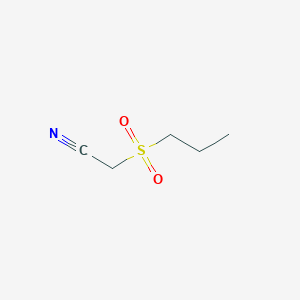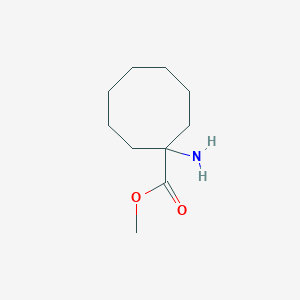![molecular formula C9H17NO5 B071190 Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- CAS No. 174282-97-4](/img/structure/B71190.png)
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-, also known as Boc-L-tyrosine, is a chemical compound that is widely used in scientific research. It is an amino acid derivative that is commonly used as a building block for the synthesis of peptides and proteins. Boc-L-tyrosine is a chiral compound that exists in two enantiomeric forms, (2R,3S)- and (2S,3R)-.
Mécanisme D'action
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne acts as a substrate for enzymes such as tyrosine kinases and tyrosine phosphatases. It can also act as a competitive inhibitor of these enzymes. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be incorporated into peptides and proteins, altering their structure and function.
Effets Biochimiques Et Physiologiques
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has been shown to have several biochemical and physiological effects. It can act as an antioxidant, protecting cells from oxidative stress. It can also modulate the activity of neurotransmitters such as dopamine and norepinephrine. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is a widely used building block for the synthesis of peptides and proteins. It is relatively easy to synthesize and is commercially available. However, it can be expensive and may not be suitable for all experiments. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can also be difficult to incorporate into peptides and proteins, and its effects on the structure and function of these molecules can be unpredictable.
Orientations Futures
There are several future directions for the study of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne. One area of research is the development of new methods for the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne and its derivatives. Another area of research is the study of the effects of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne on the structure and function of peptides and proteins. Finally, the development of new drugs and therapies based on Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is an area of active research.
Méthodes De Synthèse
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with Boc-anhydride in the presence of a base catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosine hydroxylase and tyrosine phenol-lyase to catalyze the synthesis of Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne.
Applications De Recherche Scientifique
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is also used as a substrate for the study of enzymes such as tyrosine kinases and tyrosine phosphatases. Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-ne is also used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
174282-97-4 |
|---|---|
Nom du produit |
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- |
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m0/s1 |
Clé InChI |
ZIMQJAVPQRKBTD-NTSWFWBYSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Synonymes |
Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)






![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)


![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)